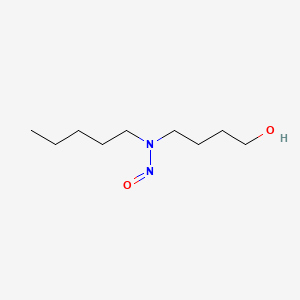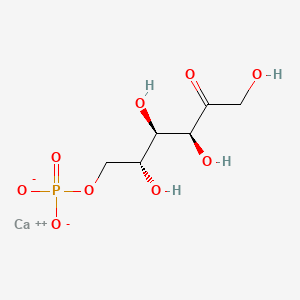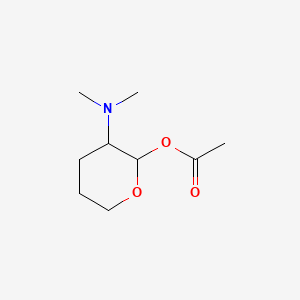
2-Hydroxy-4-methoxy-6-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxy-6-methylbenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-6-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the reaction efficiency and simplify the separation process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methoxy-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: The major product is 2-hydroxy-4-methoxy-6-methylbenzaldehyde.
Reduction: The major product is 2-hydroxy-4-methoxy-6-methylbenzylamine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
2-Hydroxy-4-methoxy-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methoxy-6-methylbenzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and methoxy groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-methoxybenzonitrile
- 2-Hydroxy-4-methoxybenzophenone
- 2-Hydroxy-4-methoxy-4’-methylbenzophenone
Uniqueness
2-Hydroxy-4-methoxy-6-methylbenzonitrile is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different physical and chemical properties .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-hydroxy-4-methoxy-6-methylbenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-4,11H,1-2H3 |
Clé InChI |
DUSVZXZLSADJAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C#N)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)








![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)


